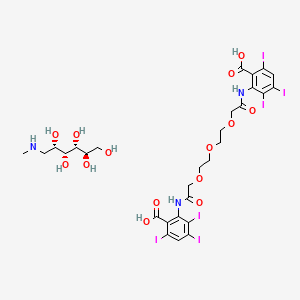
Iotroxate methylglucmine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is particularly effective in imaging the hepatic and biliary ducts and gallbladder . This compound is a derivative of iotroxic acid and is known for its high iodine content, which enhances its radiopacity, making it an excellent agent for X-ray imaging.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iotroxate methylglucmine salt involves the reaction of iotroxic acid with methylglucamine. The process typically includes the following steps:
Iodination: Iotroxic acid is synthesized through the iodination of a suitable aromatic precursor.
Amidation: The iodinated compound undergoes amidation to introduce the necessary functional groups.
Neutralization: The resulting acidic compound is neutralized with methylglucamine to form the salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Iotroxate methylglucmine salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out to modify the iodine atoms in the molecule.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogen exchange reactions can be performed using reagents like sodium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives.
Aplicaciones Científicas De Investigación
Iotroxate methylglucmine salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving iodinated aromatic compounds.
Biology: The compound is employed in imaging studies to visualize biological structures and processes.
Medicine: Its primary application is in diagnostic imaging, particularly in hepatobiliary imaging.
Industry: It is used in the development of new contrast agents and imaging technologies.
Mecanismo De Acción
The mechanism of action of iotroxate methylglucmine salt involves its high iodine content, which enhances its radiopacity. When administered intravenously, the compound is preferentially excreted into the biliary system. This selective excretion allows for clear imaging of the hepatic and biliary ducts and gallbladder. The molecular targets include the biliary epithelial cells, where the compound accumulates, providing contrast during imaging .
Comparación Con Compuestos Similares
Similar Compounds
- Diatrizoate meglumine
- Iothalamate meglumine
- Iodipamide meglumine
Comparison
Iotroxate methylglucmine salt is unique due to its specific application in hepatobiliary imaging. While other compounds like diatrizoate meglumine and iothalamate meglumine are also used as contrast agents, they are more commonly employed in general vascular imaging. Iodipamide meglumine, on the other hand, is used for imaging the liver and gallbladder but does not provide the same level of detail as this compound.
Propiedades
Número CAS |
72704-51-9 |
|---|---|
Fórmula molecular |
C29H35I6N3O14 |
Peso molecular |
1411.0 g/mol |
Nombre IUPAC |
2-[[2-[2-[2-[2-(2-carboxy-3,5,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-3,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C22H18I6N2O9.C7H17NO5/c23-9-5-11(25)17(27)19(15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-16(22(35)36)10(24)6-12(26)18(20)28;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Clave InChI |
DELCIEAGWBSQGH-WZTVWXICSA-N |
SMILES isomérico |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)I)NC(=O)COCCOCCOCC(=O)NC2=C(C(=CC(=C2I)I)I)C(=O)O)C(=O)O)I |
SMILES canónico |
CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)I)NC(=O)COCCOCCOCC(=O)NC2=C(C(=CC(=C2I)I)I)C(=O)O)C(=O)O)I |
Números CAS relacionados |
68890-05-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



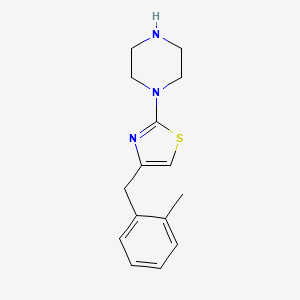
![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)

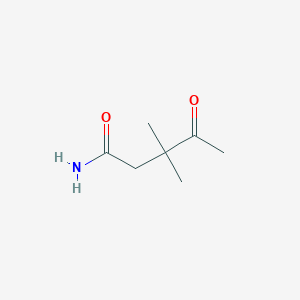
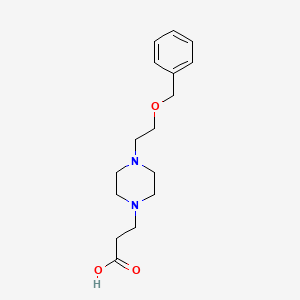
![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)

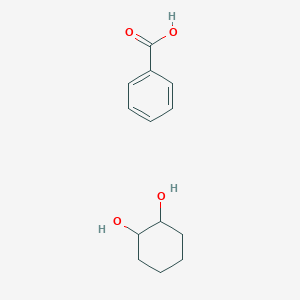
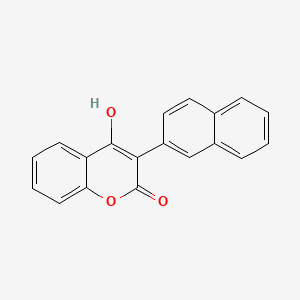
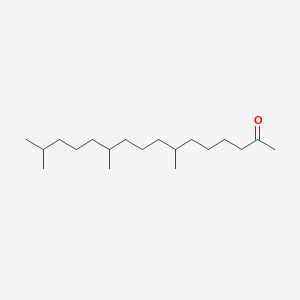
![6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione](/img/structure/B14464040.png)
